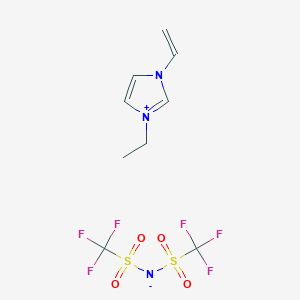

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide

Overview

Description

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a compound with the chemical formula C9H11F6N3O4S2. It is an ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Mechanism of Action

Target of Action

It serves as a solvent and electrolyte in electrochemical synthesis, energy storage, and sensing .

Mode of Action

As an ionic liquid, 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide interacts with its targets by facilitating the conduction of ions. This property is crucial in electrochemical applications, where it promotes various chemical reactions .

Biochemical Pathways

It plays a significant role in the pathways of electrochemical reactions by acting as a medium for ion conduction .

Result of Action

In electrochemical applications, its use can lead to the successful conduction of ions, facilitating various chemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and humidity. For instance, it should be stored under inert gas and away from moisture .

Biochemical Analysis

Biochemical Properties

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, thereby influencing their activity. For instance, it can interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cells are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it can inhibit the activity of proteases by binding to their active sites. Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell growth. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the adverse effects become significant .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. This interaction can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, this compound can affect the activity of coenzymes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of imidazole derivatives with trifluoromethanesulfonic acid. One common method includes reacting 1-ethyl-3-vinylimidazole with lithium bis(trifluoromethanesulfonyl)imide in an aqueous medium at elevated temperatures . The reaction is usually carried out at around 60°C with continuous stirring for a few hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Polymerization: This compound can be polymerized using radical initiators like azobisisobutyronitrile (AIBN) to form poly(ionic liquid)s.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

Common Reagents and Conditions

Radical Polymerization: Initiated by AIBN in the presence of a trithiocarbonate RAFT agent.

Nucleophilic Substitution: Typically involves nucleophiles such as halides or alkoxides under mild conditions.

Major Products

Poly(ionic liquid)s: Formed through polymerization reactions.

Substituted Imidazolium Salts: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

Electrochemistry: Used as a solvent and electrolyte in electrochemical synthesis, energy storage, and sensors.

Catalysis: Acts as a catalyst in organic synthesis, promoting various chemical reactions.

Polymer Science: Utilized in the synthesis of poly(ionic liquid)s for advanced materials.

Separation Processes: Employed in the separation of organic compounds and metal ions from aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-3-vinylimidazolium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with a methyl group instead of an ethyl group.

1-Butyl-3-vinylimidazolium Bis(trifluoromethanesulfonyl)imide: Contains a butyl group, offering different solubility and reactivity properties.

Uniqueness

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is unique due to its balance of thermal stability, low viscosity, and high ionic conductivity. These properties make it particularly suitable for applications in high-temperature electrochemical systems and advanced polymer materials .

Biological Activity

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide (EVIM-TFSI) is an ionic liquid with significant potential in various biochemical applications. Its unique properties, including high ionic conductivity, low viscosity, and thermal stability, make it a valuable compound in electrochemical and biochemical research. This article explores the biological activity of EVIM-TFSI, focusing on its mechanisms of action, cellular effects, and implications for scientific research.

Chemical Overview

- Chemical Formula : C9H11F6N3O4S2

- CAS Number : 319476-28-3

- Molecular Weight : 403.314 g/mol

- Melting Point : 18°C

- Physical State : Liquid at room temperature

Target of Action

EVIM-TFSI primarily functions as a solvent and electrolyte in various biochemical processes. It is particularly effective in facilitating ion conduction, which is crucial for electrochemical reactions and synthesis.

Mode of Action

As an ionic liquid, EVIM-TFSI interacts with biomolecules through ionic and hydrogen bonding. This interaction can stabilize enzyme structures and influence their catalytic activity. For instance, it has been shown to enhance the activity of oxidoreductases, which are vital for numerous metabolic pathways.

Biochemical Pathways

The compound plays a role in several biochemical pathways by acting as a medium for ion conduction. Its presence can alter the kinetics of reactions involving enzymes and other proteins, leading to changes in metabolic rates and cellular functions.

Influence on Cell Function

EVIM-TFSI has been observed to affect various cellular processes, including:

- Cell Signaling : It modulates kinase activity, influencing signal transduction pathways critical for cell growth and differentiation.

- Gene Expression : The compound can interact with transcription factors, leading to alterations in gene expression profiles that impact cellular responses to environmental stimuli.

Case Studies

Several studies have demonstrated the biological effects of EVIM-TFSI on different cell types:

-

Enzyme Activity Modulation :

- A study indicated that EVIM-TFSI enhances the activity of certain oxidoreductases by stabilizing their active conformations, thereby increasing reaction rates.

-

Cellular Metabolism :

- Research showed that when applied to cultured cells, EVIM-TFSI influenced metabolic pathways by enhancing glucose uptake and altering lipid metabolism.

Applications in Scientific Research

EVIM-TFSI's unique properties lend themselves to a variety of applications:

| Application Area | Description |

|---|---|

| Electrochemistry | Serves as a solvent and electrolyte in batteries and fuel cells. |

| Catalysis | Acts as a catalyst in organic synthesis reactions. |

| Polymer Science | Used in synthesizing poly(ionic liquid)s for advanced materials. |

| Separation Processes | Effective in extracting organic compounds and metal ions from solutions. |

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-ethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGRLSLTNVNMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

204854-22-8 | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-ethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204854-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319476-28-3 | |

| Record name | 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Poly(3-ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide) interact with methyl blue and chromium ions to facilitate their removal from water?

A1: The hydrophobic nature of Poly(this compound) (PVI-TFSI) plays a key role in its interaction with both methyl blue and chromium ions. The research indicates that the adsorption mechanism for both substances follows the Langmuir adsorption model []. This suggests that adsorption occurs at specific homogeneous sites on the PVI-TFSI surface. While the exact nature of these interactions requires further investigation, it's plausible that a combination of electrostatic and hydrophobic interactions contributes to the adsorption process. The imidazolium cations and bis(trifluoromethanesulfonyl)imide anions within PVI-TFSI likely interact with the charged groups present in both methyl blue (a cationic dye) and chromium ions. Additionally, the hydrophobic backbone of PVI-TFSI could interact favorably with the aromatic rings of methyl blue, further enhancing its adsorption.

Q2: What are the reported adsorption capacities of Poly(this compound) for methyl blue and chromium ions, and what does this suggest about its potential for water treatment?

A2: The research reports a maximum adsorption capacity of 476.2 mg/g for methyl blue and 17.9 mg/g for chromium ions (Cr(VI)) with PVI-TFSI []. These values highlight the material's potential for effectively removing both organic dyes and heavy metal ions from contaminated water. The significantly higher adsorption capacity for methyl blue compared to chromium ions could be attributed to the aforementioned hydrophobic interactions between PVI-TFSI and the dye molecule. This difference in adsorption capacities emphasizes the importance of considering the specific contaminants and their properties when designing water treatment strategies using materials like PVI-TFSI.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.